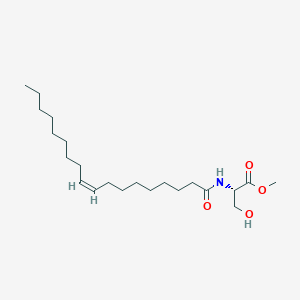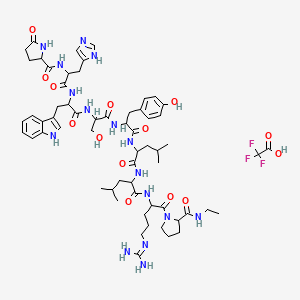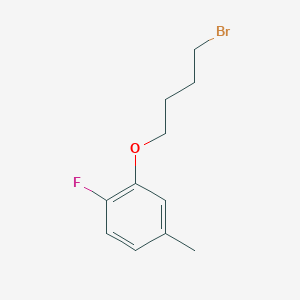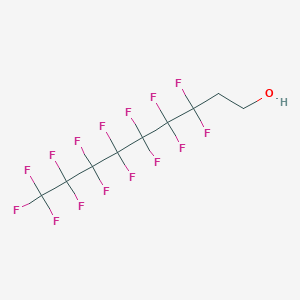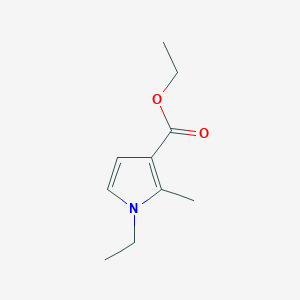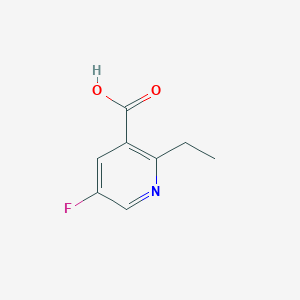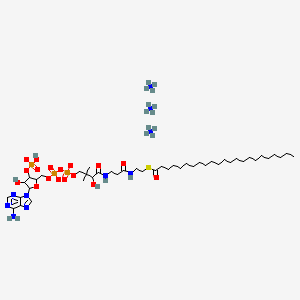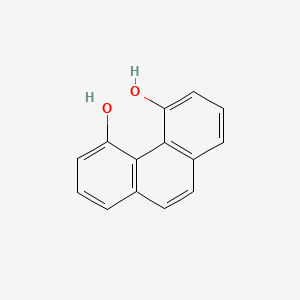
4,5-Phenanthrenediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Phenanthrenediol is an organic compound with the molecular formula C14H10O2. It belongs to the class of phenanthrenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of two hydroxyl groups attached to the phenanthrene backbone at the 4th and 5th positions .
准备方法
Synthetic Routes and Reaction Conditions: 4,5-Phenanthrenediol can be synthesized through various methods. One common approach involves the hydroxylation of phenanthrene using oxidizing agents. For instance, phenanthrene can be treated with osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale hydroxylation reactions using optimized conditions to ensure high yield and purity. Industrial processes may employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .
化学反应分析
Types of Reactions: 4,5-Phenanthrenediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be employed.
Major Products:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Dihydroxyphenanthrene derivatives.
Substitution: Halogenated or nitrated phenanthrene derivatives.
科学研究应用
4,5-Phenanthrenediol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4,5-Phenanthrenediol involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it can interact with enzymes and proteins, modulating their activity and influencing cellular processes .
相似化合物的比较
Phenanthrene: The parent compound without hydroxyl groups.
1,2-Phenanthrenediol: A dihydroxy derivative with hydroxyl groups at the 1st and 2nd positions.
3,4-Phenanthrenediol: A dihydroxy derivative with hydroxyl groups at the 3rd and 4th positions.
Uniqueness: 4,5-Phenanthrenediol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
10127-55-6 |
|---|---|
分子式 |
C14H10O2 |
分子量 |
210.23 g/mol |
IUPAC 名称 |
phenanthrene-4,5-diol |
InChI |
InChI=1S/C14H10O2/c15-11-5-1-3-9-7-8-10-4-2-6-12(16)14(10)13(9)11/h1-8,15-16H |
InChI 键 |
TWTDMNQJLRKNLJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)O)C3=C(C=CC=C3O)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



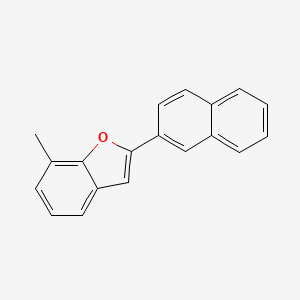

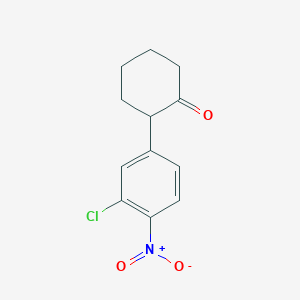
![30-ethyl-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,10,12,15,19,25,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B12085115.png)
